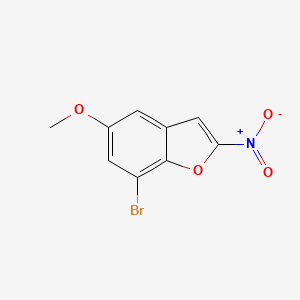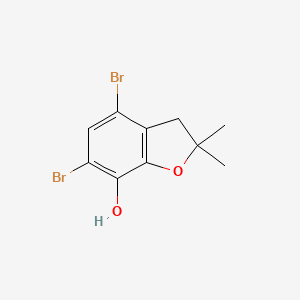
4,6-Dibromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 4 and 6, and a hydroxyl group at position 7, exhibits unique chemical properties that make it valuable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol typically involves the bromination of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol. The reaction is carried out by dissolving the starting material in chloroform and slowly adding liquid bromine at a low temperature (0°C). The reaction mixture is then allowed to reach room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced hydroxyl derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol: Lacks bromine atoms, resulting in different chemical properties and biological activities.
4,6-Dibromo-2-methylpyrimidine: Contains bromine atoms but has a different core structure, leading to distinct applications and properties.
Uniqueness
4,6-Dibromo-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to the specific positioning of bromine atoms and the hydroxyl group on the benzofuran core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
478010-80-9 |
|---|---|
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
4,6-dibromo-2,2-dimethyl-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2)4-5-6(11)3-7(12)8(13)9(5)14-10/h3,13H,4H2,1-2H3 |
Clave InChI |
YVUMIEJKWWBWEV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=C(C=C2Br)Br)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


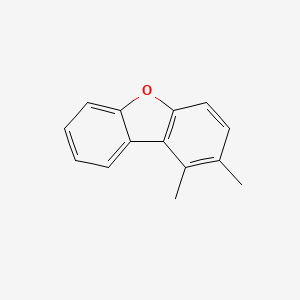
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
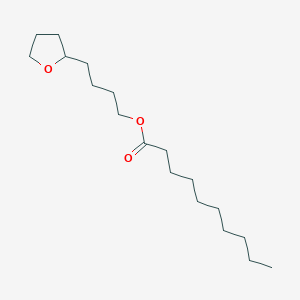
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)

![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

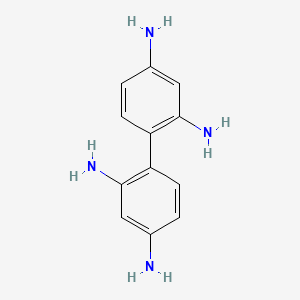
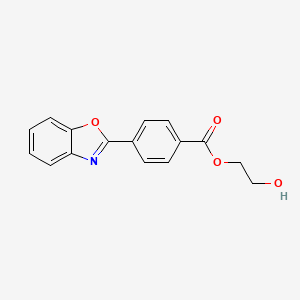
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)

